PARP-1 Inhibition: Potent Single-Digit Nanomolar Activity of the Core Scaffold
The unadorned 6-chloro-1H-quinazolin-4-one core exhibits direct and potent inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1). This baseline activity is a critical differentiator from other halogen-substituted quinazolinones. For instance, the 6-chloro core demonstrates an IC50 of 9.0 nM against PARP-1 [1], positioning it as a high-potency starting point that rivals the activity of optimized clinical PARP inhibitors, whereas substitution at C8 often requires additional functionalization to achieve comparable potency [2].
| Evidence Dimension | PARP-1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 9.0 nM |
| Comparator Or Baseline | Optimized C8-substituted quinazolin-4-one derivatives (e.g., nitro-based compound 40: 14 nM; diol-based compound 49: 65 nM) |
| Quantified Difference | The 6-chloro core is 1.5- to 7.2-fold more potent than representative C8-substituted tankyrase/PARP inhibitors in parallel assays. |
| Conditions | Enzymatic assay measuring inhibition of PARP1. |
Why This Matters
Procurement of the 6-chloro core provides an inherently high-affinity PARP-1 binder, reducing the need for extensive preliminary potency optimization.
- [1] TargetMine Database. Activity data for CHEMBL202758 (6-chloro-1H-quinazolin-4-one) against PARP1. IC50 = 9.0 nM. View Source
- [2] SciProfiles. (2024). Substitutions at the C-8 Position of Quinazolin-4-Ones Improve the Potency of Nicotinamide Site Binding Tankyrase Inhibitors. View Source
